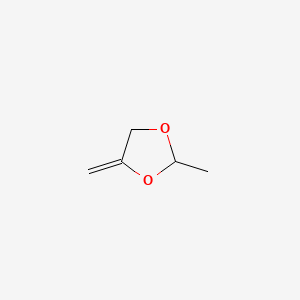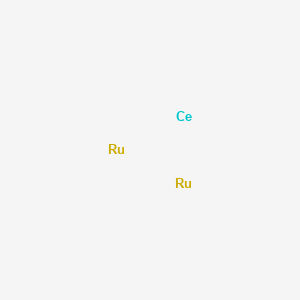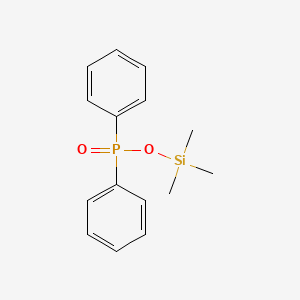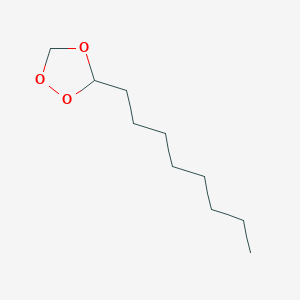
3-Octyl-1,2,4-trioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Octyl-1,2,4-trioxolane is a chemical compound belonging to the class of trioxolanes, which are characterized by a three-membered ring containing two oxygen atoms and one carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-octyl-1,2,4-trioxolane typically involves the reaction of an appropriate alkene with ozone, followed by a reduction step. One common method is the Griesbaum co-ozonolysis reaction, which involves the ozonolysis of an alkene in the presence of a carbonyl compound. This reaction is stereocontrolled and can yield the desired trioxolane with high efficiency .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Octyl-1,2,4-trioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction of the peroxide bond in the trioxolane ring can lead to the formation of alcohols or other reduced products.
Substitution: The trioxolane ring can participate in substitution reactions, where one of the oxygen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as ferrous iron (Fe^2+) are often used to cleave the peroxide bond.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include ketones, alcohols, and substituted trioxolanes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Octyl-1,2,4-trioxolane has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-octyl-1,2,4-trioxolane involves the cleavage of the peroxide bond in the trioxolane ring. This cleavage can generate reactive oxygen species (ROS) and other radicals, which can interact with biological molecules. In the context of its antimalarial activity, the compound is believed to undergo heme-mediated degradation within the parasite, leading to the generation of ROS that damage critical biomolecules and ultimately kill the parasite .
Comparaison Avec Des Composés Similaires
1,2,4-Trioxane: Structurally similar to trioxolanes, trioxanes also contain a three-membered ring with two oxygen atoms and one carbon atom. Artemisinin is a well-known example of a trioxane.
1,2,4,5-Tetraoxane: These compounds contain a four-membered ring with two oxygen atoms and two carbon atoms.
Uniqueness of 3-Octyl-1,2,4-Trioxolane: this compound is unique due to its specific substitution pattern and the presence of an octyl group, which can influence its chemical reactivity and biological activity. This compound’s ability to generate ROS upon cleavage of the peroxide bond makes it particularly interesting for applications in medicine and materials science .
Propriétés
Numéro CAS |
20525-37-5 |
|---|---|
Formule moléculaire |
C10H20O3 |
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
3-octyl-1,2,4-trioxolane |
InChI |
InChI=1S/C10H20O3/c1-2-3-4-5-6-7-8-10-11-9-12-13-10/h10H,2-9H2,1H3 |
Clé InChI |
ZBRUHXGMUZLRSJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1OCOO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


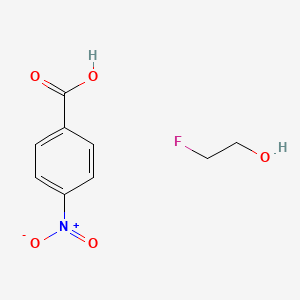
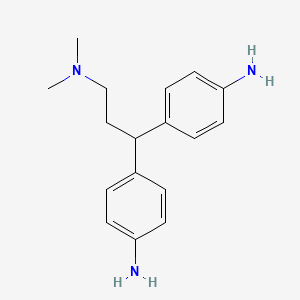
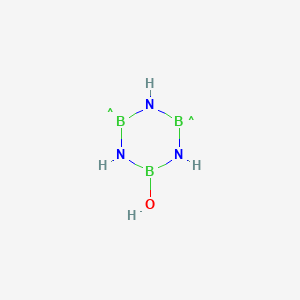
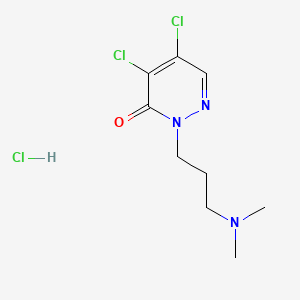


![2-Imidazolidinethione, 1,3-bis[(diethylamino)methyl]-](/img/structure/B14714927.png)
![Bicyclo[3.2.2]nonane-6,8-dione](/img/structure/B14714928.png)

